1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thienopyrazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a chlorophenyl group and a carboxylic acid functional group adds to its chemical versatility and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as a ligand for the cannabinoid receptors , meaning it binds to these receptors and induces a biological response . This interaction can lead to changes in cell signaling and function .
Biochemical Pathways
These include pain sensation, mood regulation, and memory processes .
Result of Action
The binding of this compound to the cannabinoid receptors can lead to various molecular and cellular effects, depending on the specific physiological context . For instance, in the nervous system, this could affect pain sensation, mood, and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-chlorobenzoyl chloride and 3-methylthiophene-2-carboxylic acid under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chlorophenyl group or the thienopyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a phenyl group instead of a methyl group.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Features additional methyl groups, altering its chemical properties.
Uniqueness: 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the presence of the thienopyrazole core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-8-6-11(13(17)18)19-12(8)16(15-7)10-5-3-2-4-9(10)14/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAEMKEAJXVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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